Imatinib Meta-methyl-piperazine Impurity-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imatinib Meta-methyl-piperazine Impurity-d3 is a deuterated impurity of Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of various cancers, including chronic myelogenous leukemia and gastrointestinal stromal tumors.
準備方法
The synthesis of Imatinib Meta-methyl-piperazine Impurity-d3 involves the reaction of 1,4-bis(4-carboxylbenzyl)-1-methyl piperazine-1-onium salt with N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in the presence of N,N-diisopropylcarbodiimide, 1-hydroxybenzotriazole, and N,N-diisopropylethylamine . This method is noted for its simplicity, low reaction condition requirements, high purity, and yield, making it suitable for industrial production.
化学反応の分析
Imatinib Meta-methyl-piperazine Impurity-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated amines.
科学的研究の応用
Imatinib Meta-methyl-piperazine Impurity-d3 is primarily used in pharmaceutical research to study the impurity profile of Imatinib. It is crucial for:
Product Development: Ensuring the purity and safety of Imatinib formulations.
Analytical Method Validation: Developing and validating methods for detecting and quantifying impurities.
Genotoxicity Studies: Assessing the potential genotoxic effects of impurities.
作用機序
As an impurity, Imatinib Meta-methyl-piperazine Impurity-d3 does not have a direct therapeutic effect. its presence can influence the overall efficacy and safety profile of Imatinib. The impurity may interact with molecular targets and pathways similar to Imatinib, including the inhibition of tyrosine kinase activity, which is crucial for cancer cell proliferation .
類似化合物との比較
Imatinib Meta-methyl-piperazine Impurity-d3 is unique due to its deuterated piperazine ring. Similar compounds include:
Imatinib EP Impurity A: N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3-((4-methylpiperazin-1-yl)methyl)benzamide.
Imatinib EP Impurity B: N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3-((4-(methylpiperazin-1-yl)methyl)benzamide hydrochloride.
Imatinib EP Impurity C: N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3-((4-(methylpiperazin-1-yl)methyl)benzamide hydrochloride.
These impurities differ in their chemical structure and the presence of specific functional groups, which can affect their behavior and interactions in pharmaceutical formulations.
特性
CAS番号 |
1246819-35-9 |
---|---|
分子式 |
C₂₉H₂₈D₃N₇O |
分子量 |
496.62 |
同義語 |
3-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[(4-pyridinyl)-2-pyrimidinylamino]phenyl]benzamide-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。